
Tantalum tetraethoxide dimethylaminoethoxide
Übersicht
Beschreibung
Tantalum tetraethoxide dimethylaminoethoxide is a chemical compound with the molecular formula C₁₂H₃₀NO₅Ta. It is a colorless to amber liquid that is sensitive to air and moisture. This compound is primarily used as a precursor in the deposition of tantalum pentoxide films, which are important in various technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tantalum tetraethoxide dimethylaminoethoxide can be synthesized through the reaction of tantalum pentachloride with ethanol and dimethylaminoethanol. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product. The general reaction is as follows:
TaCl5+4C2H5OH+C4H11NO→Ta(OC2H5)4OCH2CH2N(CH3)2+5HCl
The reaction is carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, this compound is produced in bulk using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The compound is typically packaged in glass ampules, bottles, or metal containers to protect it from air and moisture .
Analyse Chemischer Reaktionen
Types of Reactions
Tantalum tetraethoxide dimethylaminoethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tantalum pentoxide and ethanol.
Thermal Decomposition: Decomposes at elevated temperatures to form tantalum pentoxide.
Substitution Reactions: Can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Thermal Decomposition: Requires heating to temperatures above 125°C.
Substitution Reactions: Various alcohols or amines can be used as reagents, and the reactions are usually conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Hydrolysis: Tantalum pentoxide and ethanol.
Thermal Decomposition: Tantalum pentoxide.
Substitution Reactions: Different tantalum alkoxides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Thin-Film Deposition
Chemical Vapor Deposition (CVD)
Tantalum tetraethoxide dimethylaminoethoxide is primarily used as a precursor for the deposition of tantalum pentoxide (Ta₂O₅) thin films. The compound can be utilized in various deposition techniques, including:
- Injection Metallorganic Chemical Vapor Deposition (IMOCVD) : This method allows for the low-temperature deposition of Ta₂O₅ films on silicon substrates. The process involves the injection of the tantalum precursor into a reaction chamber where it decomposes to form thin films. Studies have shown that the structural properties of these films can be influenced by deposition conditions such as temperature and pressure .
- Atomic Layer Deposition (ALD) : this compound can also be used in ALD processes to create ultra-thin films with precise thickness control. This technique is essential for applications requiring high uniformity and conformality over complex geometries.
- Sol-Gel Processing : The compound participates in sol-gel processes to produce tantalum oxide coatings with tailored properties. This method is advantageous for producing films with specific optical or electrical characteristics .
Optoelectronic Applications
Tantalum pentoxide films produced from this compound exhibit significant optical properties, making them suitable for various optoelectronic applications:
- High Refractive Index Films : Tantalum pentoxide has a high refractive index (up to 2.039), which is beneficial for optical coatings in devices like lenses and mirrors .
- Dielectric Materials : These films are used as dielectric layers in dynamic random access memory (DRAM) and semiconductor field-effect transistors (FETs), where they contribute to improved performance and miniaturization of electronic components .
Electrochromic Devices
Tantalum oxide films derived from this compound show electrochromic properties, which allow them to change color when an electric charge is applied. This characteristic is exploited in smart glass technologies, enabling dynamic control of light transmission and energy efficiency in buildings .
Mixed-Metal Thin Films
This compound can also serve as a precursor for mixed-metal oxides, such as lithium tantalate (LiTaO₃) and strontium tantalate (Sr(TaO₃)₂). These materials are known for their non-linear optical properties and are used in advanced photonic applications .
Case Study 1: IMOCVD of Ta₂O₅ Films
Research conducted on the deposition of tantalum pentoxide using this compound via IMOCVD demonstrated that varying the injection rates and substrate temperatures significantly affected the film's crystallinity and morphology. X-ray diffraction (XRD) analyses confirmed that optimal conditions led to highly crystalline Ta₂O₅ films suitable for electronic applications.
Case Study 2: Electrochromic Performance
A study on electrochromic devices revealed that tantalum oxide films synthesized from this compound exhibited rapid color change and good cycling stability, making them ideal candidates for smart window applications. The electrochemical performance was evaluated using cyclic voltammetry, demonstrating significant potential in energy-efficient building technologies.
Wirkmechanismus
The mechanism by which tantalum tetraethoxide dimethylaminoethoxide exerts its effects is primarily through its decomposition to form tantalum pentoxide. This process involves the breaking of tantalum-oxygen and tantalum-nitrogen bonds, followed by the formation of tantalum-oxygen bonds in the resulting tantalum pentoxide. The molecular targets and pathways involved in this process are related to the chemical reactivity of the tantalum center and the stability of the resulting tantalum pentoxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tantalum ethoxide
- Tantalum pentachloride
- Tantalum pentoxide
- Titanium bis-ethoxide bis-dimethylaminoethoxide
Uniqueness
Tantalum tetraethoxide dimethylaminoethoxide is unique due to its specific combination of ethoxide and dimethylaminoethoxide ligands, which provide distinct reactivity and stability compared to other tantalum compounds. This uniqueness makes it particularly suitable for applications in thin-film deposition and dielectric materials .
Biologische Aktivität
Tantalum tetraethoxide dimethylaminoethoxide (Ta(OEt)₄(DMAE)), a tantalum-based organometallic compound, has garnered attention for its potential biological applications, particularly in biomedical fields. This article synthesizes current research findings, case studies, and analytical data regarding its biological activity.
- Molecular Formula : C₁₂H₃₀N₁O₅Ta
- Molecular Weight : 449.32 g/mol
- CAS Number : 172901-22-3
- Appearance : Colorless to amber liquid
- Boiling Point : 125 °C at 1 mmHg
- Purity : 98%+
This compound is sensitive to air and moisture, which necessitates careful handling in laboratory settings. It is primarily used as a precursor for tantalum oxide films in various applications, including electronics and optics .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of tantalum compounds, including Ta(OEt)₄(DMAE). The incorporation of metal ions such as calcium (Ca²⁺) and zinc (Zn²⁺) into tantalum matrices has shown promising results in enhancing antibacterial activity. A study reported that Ca²⁺/Zn²⁺-doped tantalum oxide nanorods exhibited significant antibacterial effects against various pathogens, suggesting that modifications to tantalum compounds can enhance their biological efficacy .
Cytotoxicity Studies
Cytotoxicity assays are critical for assessing the safety of new compounds. In vitro studies have demonstrated that certain tantalum compounds can exhibit cytotoxic effects on cancer cell lines. For instance, research on related tantalum complexes has indicated selective toxicity against specific tumor types while sparing normal cells .
Case Studies
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Porous Tantalum in Biomedical Applications
- Researchers modified porous tantalum using hydrothermal methods to create Ca²⁺/Zn²⁺-doped Ta₂O₅ nanorods. These were subjected to various biological assays, including MTT assays for cell viability and scanning electron microscopy (SEM) for structural analysis. The results indicated enhanced cellular activity and differentiation in osteoblast-like cells, highlighting the potential of tantalum-based materials in bone regeneration applications .
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Tantalum-Based Dielectric Films
- This compound has been utilized as a precursor for depositing dielectric films of tantalum pentoxide (Ta₂O₅). These films have applications in electronic devices and have been studied for their biocompatibility and potential use in biosensors. The films' structural properties were characterized using Fourier-transform infrared spectroscopy (FTIR), energy-dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .
Research Findings
Q & A
Q. What are the standard synthesis methods for Tantalum tetraethoxide dimethylaminoethoxide, and how do reaction conditions influence purity?
Basic Research Question
this compound (Ta(OEt)₄(DMAE)) is synthesized via controlled alkoxide precursor reactions. A common approach involves:
- Sol-gel synthesis : Using tantalum precursors (e.g., TaCl₅) reacted with ethanol and dimethylaminoethanol under inert conditions. Acetic acid is often added to moderate precursor reactivity and stabilize intermediates .
- Low-temperature IMOCVD : This method employs Ta(OEt)₄(DMAE) as a precursor for depositing Ta₂O₅ films. Key parameters include vaporization temperature (95–150°C), substrate temperature (300–500°C), and oxygen partial pressure to ensure stoichiometric oxide formation .
Critical Factors :
- Moisture control : The compound is highly moisture-sensitive, requiring anhydrous solvents and inert atmospheres (e.g., Ar/N₂ gloveboxes) to prevent hydrolysis .
- Precursor ratios : Excess dimethylaminoethanol can improve ligand stability but may introduce impurities if not carefully removed via vacuum distillation.
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Basic Research Question
- Spectroscopy :
- Microscopy :
- SEM/TEM : Reveals particle morphology and agglomeration trends (e.g., uniform nanoscale particles under optimized synthesis) .
- XRD : Detects crystallinity and phase purity, particularly after thermal processing (e.g., amorphous-to-crystalline transitions in Ta₂O₅ films) .
Q. How do mechanical stresses affect the electrical properties of materials derived from this compound, and what models explain these phenomena?
Advanced Research Question
Mechanical stress induces leakage current surges in Ta-based capacitors due to:
- Microstructural deformation : Transient compression increases contact area between Ta₂O₅ dielectric and MnO₂ cathode particles, lowering resistivity .
- Equivalent conductivity changes : Stress redistributes charge carriers, creating localized conductive pathways .
Modeling Approach :
A mechanical-electrical coupled model integrates:
- Mechanical strain (via finite element analysis).
- Electrical conductivity (based on particle contact theory).
This model predicts leakage current increases under dynamic impact (e.g., 20–70% surge at 500–1500 G loads) with >85% accuracy compared to experimental data .
Q. What are the challenges in simulating leakage current behavior under dynamic impact, and how can coupled field models improve predictive accuracy?
Advanced Research Question
Challenges :
- Decoupled simulations : Prior studies isolated mechanical or electrical effects, leading to order-of-magnitude discrepancies (e.g., overestimating leakage current by 10×) .
- Microscale heterogeneity : Pores and cracks in Ta/MnO₂ interfaces complicate uniform field assumptions.
Solution :
- Coupled field modeling : Simultaneously solves stress-strain equations and charge transport dynamics.
- Validation : Experimental impact tests (e.g., Machete hammer trials) and SEM microstructural analysis confirm model predictions, enabling reliability-driven capacitor designs .
Q. What precautions are necessary when handling this compound due to its reactivity?
Basic Research Question
- Moisture avoidance : Store under inert gas (Ar) and use sealed reactors to prevent hydrolysis, which generates hazardous byproducts (e.g., ethanol and dimethylamine) .
- PPE requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H319/H335 hazards) .
- First aid : For skin contact, rinse with water for 15 minutes and seek medical attention (P305+P351+P338 protocols) .
Q. How does ligand substitution in tantalum alkoxide precursors influence the properties of deposited oxide films?
Advanced Research Question
Dimethylaminoethoxy ligands in Ta(OEt)₄(DMAE) enhance:
- Volatility : Lower decomposition temperatures (95°C vs. 200°C for unsubstituted Ta alkoxides) enable low-temperature IMOCVD .
- Film uniformity : Ligand steric effects reduce precursor aggregation, yielding smoother Ta₂O₅ films (RMS roughness <2 nm) .
Methodological Insight :
- Thermogravimetric analysis (TGA) : Quantifies ligand removal kinetics (e.g., 90% mass loss at 300°C).
- XPS : Confirms Ta⁵⁺ oxidation state and carbon residue levels (<1 at.%) in films .
Q. What role do oxidized metal powders play in enhancing the safety of Ta-based capacitors under mechanical shock?
Advanced Research Question
Oxidized Ta powders (e.g., Ta₂O₅-coated particles) act as safety enhancers by:
- Resistivity modulation : Under compression, oxidized layers fracture, increasing conductivity to safely dissipate charge .
- Stress buffering : Porous Ta₂O₅ structures absorb impact energy, reducing dielectric cracking .
Experimental Validation :
- Pressure-dependent resistivity tests : Show 3–4 orders of magnitude drop in resistivity at >1 GPa loads (Fig. 3 in ).
- Post-impact SEM : Reveals intact MnO₂ cathodes in capacitors with oxidized powder buffers .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethanol;ethanol;tantalum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODRYJGUVQEOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO5Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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